molecular formula C9H6ClF3O2 B1306869 4-Chloro-3-(trifluoromethyl)phenylacetic acid CAS No. 22902-86-9

4-Chloro-3-(trifluoromethyl)phenylacetic acid

Cat. No. B1306869
Key on ui cas rn: 22902-86-9
M. Wt: 238.59 g/mol
InChI Key: AZBFOENSKLAYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923573B2

Procedure details

According to a method similar to Example (17-1), using [4-chloro-3-(trifluoromethyl)phenyl]methanol (2.00 g, 5.59 mmol) as a starting material, [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile was obtained. Acetic acid (6 ml) and concentrated hydrochloric acid (6 ml) were added to the obtained [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile and the mixture was stirred at 100° C. for 2 hours. After the temperature of the reaction mixture was returned to room temperature, the mixture was poured into water and extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to give crude [4-chloro-3-(trifluoromethyl)phenyl]acetic acid. Methanol (12 ml) and concentrated sulfuric acid (1.0 ml) were added to the crude product obtained in the above and the mixture was stirred at 50° C. for 1 hour. The temperature of the reaction mixture was returned to room temperature and the solvent was removed under reduced pressure. After ethyl acetate was added thereto, the organic layer was successively washed with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=10/1) to give methyl[4-chloro-3-(trifluoromethyl)phenyl]acetate (1.08 g, two-step total yield: 45%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].Cl.[Cl:6][C:7]1[CH:12]=[CH:11][C:10](CC#N)=[CH:9][C:8]=1[C:16]([F:19])([F:18])[F:17]>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:2][C:1]([OH:4])=[O:3])=[CH:9][C:8]=1[C:16]([F:17])([F:18])[F:19]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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